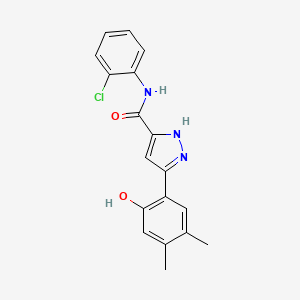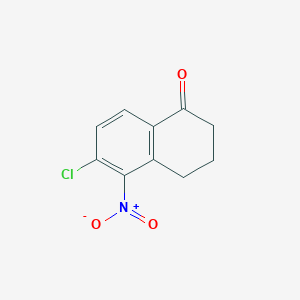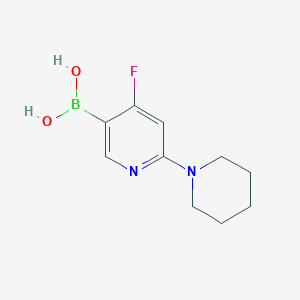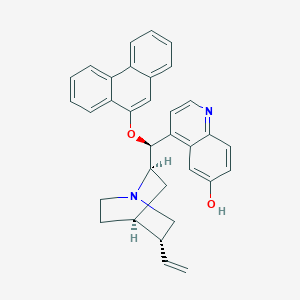
Lithium salt;3-(oxetan-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium salt;3-(oxetan-2-yl)propanoic acid is a chemical compound with the molecular formula C₆H₉LiO₃ It is a lithium salt derivative of 3-(oxetan-2-yl)propanoic acid, which contains an oxetane ring—a four-membered cyclic ether
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium salt;3-(oxetan-2-yl)propanoic acid typically involves the reaction of 3-(oxetan-2-yl)propanoic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the complete conversion of the acid to its lithium salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and quality. The product is then purified through crystallization or other separation techniques to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Lithium salt;3-(oxetan-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
Lithium salt;3-(oxetan-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of lithium salt;3-(oxetan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxetane ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium salt;3-(oxetan-3-yl)propanoic acid
- Lithium salt;3-(oxetan-4-yl)propanoic acid
Uniqueness
Lithium salt;3-(oxetan-2-yl)propanoic acid is unique due to the position of the oxetane ring on the propanoic acid backbone. This structural feature influences its reactivity and interaction with other molecules, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C6H10LiO3 |
|---|---|
Peso molecular |
137.1 g/mol |
InChI |
InChI=1S/C6H10O3.Li/c7-6(8)2-1-5-3-4-9-5;/h5H,1-4H2,(H,7,8); |
Clave InChI |
VZVCTZIDZVTUFA-UHFFFAOYSA-N |
SMILES canónico |
[Li].C1COC1CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(3-Butoxyphenyl)-2-[3-(dimethylamino)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085957.png)
![4-(4-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14085975.png)
![5-(2-hydroxyphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14085978.png)
![9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-(2-methylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14085982.png)
![2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]acetamide](/img/structure/B14085983.png)

![4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B14086003.png)
![5-(2-hydroxy-3,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14086008.png)
![1-(4-Bromophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086009.png)
![(3S)-2-oxo-3-[(2-thiophen-2-ylacetyl)amino]azetidine-1-sulfonic acid](/img/structure/B14086014.png)
